
1-(1-Chloro-1-phenylpropane-2-sulfinyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Chloro-1-phenyl-propan-2-yl)sulfinyl-4-methyl-benzene is an organic compound that features a sulfinyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloro-1-phenyl-propan-2-yl)sulfinyl-4-methyl-benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-1-phenyl-propan-2-ol and 4-methyl-benzenesulfinyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 1-chloro-1-phenyl-propan-2-ol is reacted with 4-methyl-benzenesulfinyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure 1-(1-Chloro-1-phenyl-propan-2-yl)sulfinyl-4-methyl-benzene.
Industrial Production Methods
In an industrial setting, the production of 1-(1-Chloro-1-phenyl-propan-2-yl)sulfinyl-4-methyl-benzene may involve large-scale batch reactors with automated control systems to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Chloro-1-phenyl-propan-2-yl)sulfinyl-4-methyl-benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent such as dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 1-(1-Chloro-1-phenyl-propan-2-yl)sulfonyl-4-methyl-benzene.
Reduction: 1-(1-Chloro-1-phenyl-propan-2-yl)sulfanyl-4-methyl-benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(1-Chloro-1-phenyl-propan-2-yl)sulfinyl-4-methyl-benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Chloro-1-phenyl-propan-2-yl)sulfinyl-4-methyl-benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The phenyl and methyl groups contribute to the compound’s hydrophobic interactions with target molecules, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Chloro-1-phenyl-propan-2-yl)sulfanyl-4-methyl-benzene: Similar structure but with a sulfanyl group instead of a sulfinyl group.
1-(1-Chloro-1-phenyl-propan-2-yl)sulfonyl-4-methyl-benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-(1-Chloro-1-phenyl-propan-2-yl)oxy-4-methyl-benzene: Similar structure but with an oxy group instead of a sulfinyl group.
Uniqueness
1-(1-Chloro-1-phenyl-propan-2-yl)sulfinyl-4-methyl-benzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Eigenschaften
CAS-Nummer |
61735-47-5 |
|---|---|
Molekularformel |
C16H17ClOS |
Molekulargewicht |
292.8 g/mol |
IUPAC-Name |
1-(1-chloro-1-phenylpropan-2-yl)sulfinyl-4-methylbenzene |
InChI |
InChI=1S/C16H17ClOS/c1-12-8-10-15(11-9-12)19(18)13(2)16(17)14-6-4-3-5-7-14/h3-11,13,16H,1-2H3 |
InChI-Schlüssel |
GJQTXBIGYCOOQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)C(C)C(C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


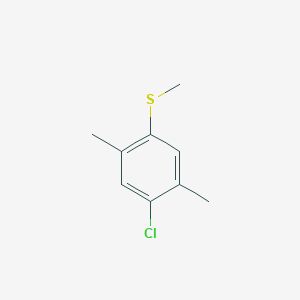
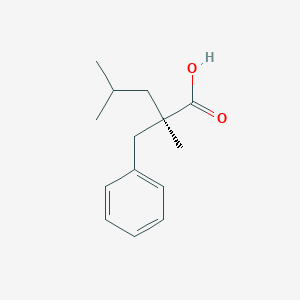

![1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14022215.png)

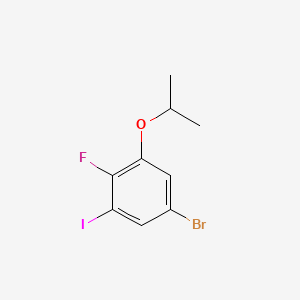



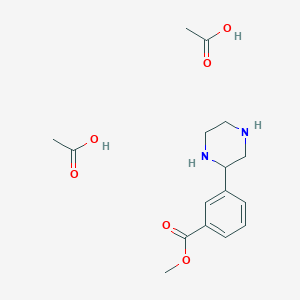

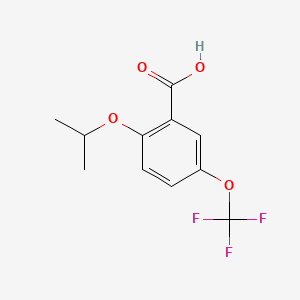

![3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14022262.png)
